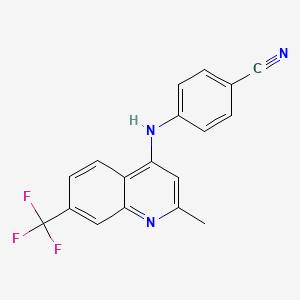

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile

Description

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile is a synthetic 4-aminoquinoline derivative with a benzonitrile substituent at the 4-amino position. The quinoline core is substituted with a methyl group at the 2-position and a trifluoromethyl (CF₃) group at the 7-position. The CF₃ group enhances lipophilicity and metabolic stability, while the benzonitrile moiety may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3/c1-11-8-16(24-14-5-2-12(10-22)3-6-14)15-7-4-13(18(19,20)21)9-17(15)23-11/h2-9H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIZAVWZBQDRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl group and the benzonitrile moiety. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions activated by the trifluoromethyl group. Common reagents include sodium hydride (NaH) and alkyl halides.

Scientific Research Applications

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: This compound can be used as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.

Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or bind to enzyme active sites, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on substitutions at the quinoline 4-amino position, the presence of CF₃, and auxiliary groups. Key comparisons include:

Key Findings from Comparative Analysis

Substituent Effects on Activity: The CF₃ group at the 7-position is a common feature in potent derivatives (e.g., Compounds 1, 10, and the target). It increases lipophilicity, enhancing membrane permeability and resistance to metabolic degradation .

Role of the 4-Amino Position: Benzonitrile (target) vs.

The benzonitrile group may further optimize this activity. Genetic toxicology data () for unrelated compounds suggest that standard genotoxicity assays (e.g., Ames test) are critical for advancing such molecules, though specifics for the target compound are lacking.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , where 4-aminoquinoline derivatives are functionalized via nucleophilic aromatic substitution or Buchwald-Hartwig amination.

Biological Activity

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, featuring a quinoline core and various substituents, suggests a range of biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

The synthesis of 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile typically involves multi-step organic reactions. The process often begins with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl group and the benzonitrile moiety. Common reagents include strong bases and solvents such as dimethylformamide (DMF), along with catalysts like palladium on carbon (Pd/C).

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, compounds with similar structural features have demonstrated potent inhibition against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile | A431 | TBD | |

| Quinazoline derivative | H1975 | 5.89 | |

| Quinazoline derivative | HepG2 | 3.62 |

The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the quinoline ring can enhance biological activity against cancer cells .

Antimalarial Activity

Compounds containing a trifluoromethyl group have been reported to improve metabolic stability and enhance antimalarial efficacy. For example, certain fluorinated analogues showed enhanced activity against Plasmodium falciparum strains compared to their non-fluorinated counterparts.

| Compound | Activity | EC50 (nM) | Reference |

|---|---|---|---|

| 4-Trifluoromethyl quinoline | Antimalarial | 21.0 ± 2.1 | |

| Chlorostyrylquinoline derivative | Antimalarial | TBD |

These findings indicate that the incorporation of trifluoromethyl groups can significantly influence the pharmacological profile of quinoline derivatives .

The biological activity of 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile may involve multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells, which contributes to their anticancer effects.

- Antimicrobial Activity : Some studies have suggested that quinoline derivatives possess antimicrobial properties, although specific data on this compound is limited.

Case Studies

A series of case studies highlight the potential applications of 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile in drug development:

- Study on Anticancer Efficacy : A recent study demonstrated that a related compound exhibited significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development as an anticancer agent .

- Antimalarial Evaluation : In another study, derivatives with similar structural motifs were evaluated for antimalarial activity, revealing promising results against resistant strains of Plasmodium .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile, and how is its purity and structural integrity validated?

- Synthetic Routes : Common methods involve nucleophilic substitution or Buchwald-Hartwig amination to couple the quinoline and benzonitrile moieties. For example, iodinated intermediates (e.g., 4-(3-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile) are used in cross-coupling reactions under palladium catalysis .

- Characterization :

- Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation.

- Structural Validation : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement , complemented by FT-IR (C≡N stretch ~2220 cm⁻¹) and ¹⁹F NMR (δ ~ -60 ppm for CF₃) .

Q. How do the trifluoromethyl and benzonitrile groups influence the compound’s reactivity and physicochemical properties?

- Trifluoromethyl (CF₃) : Enhances lipophilicity and metabolic stability. The electron-withdrawing effect reduces quinoline ring basicity, affecting solubility and intermolecular interactions .

- Benzonitrile (C≡N) : Participates in dipole-dipole interactions and serves as a hydrogen bond acceptor, influencing crystal packing and binding affinity in biological targets .

- Comparative Data : Derivatives lacking CF₃ show reduced thermal stability (ΔTₘ ~ 20°C lower) and altered logP values (e.g., +0.5 for CF₃-containing analogs) .

Q. Which spectroscopic and computational methods are recommended for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and quinolyl carbons (δ 120–150 ppm).

- UV-Vis : π→π* transitions in quinoline (λₘₐₐ ~ 320 nm) .

- Computational : DFT (B3LYP/6-31G*) for optimizing geometry and predicting vibrational frequencies .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile?

- Methodological Strategies :

- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. BrettPhos ligands for improved coupling efficiency .

- Solvent Effects : Use toluene/DMF mixtures (4:1) to balance solubility and reaction kinetics.

- Temperature Control : Gradual heating (80°C → 110°C) minimizes side reactions (e.g., dehalogenation) .

Q. How should researchers resolve contradictions between crystallographic data and computational models?

- Case Study : If SC-XRD reveals a planar quinoline ring but DFT predicts slight distortion:

Refinement Checks : Re-analyze SHELXL refinement parameters (e.g., displacement ellipsoids, R-factors) .

Twinned Data : Use SHELXE to detect pseudo-merohedral twinning and reprocess data .

Validation Tools : Compare Hirshfeld surfaces (CrystalExplorer) to identify overlooked intermolecular interactions .

Q. What experimental designs are appropriate for evaluating the compound’s biological activity?

- In Vitro Assays :

- Antiparasitic Activity : Screen against Plasmodium falciparum (IC₅₀ determination via SYBR Green assay) .

- Cytotoxicity : Use MTT assays on HEK293 cells to establish selectivity indices (SI > 10 preferred) .

- Dose-Response : Fit data to Hill equations (GraphPad Prism) to calculate EC₅₀ and assess cooperativity.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Workflow :

Docking : Use AutoDock Vina to model binding to Pf DHFR (PDB: 1J3I). Focus on hydrogen bonds between C≡N and Asp54 .

MD Simulations : Run 100 ns trajectories (GROMACS) to assess complex stability (RMSD < 2.0 Å acceptable) .

SAR Analysis : Compare with analogs (e.g., 7-CF₃ vs. 7-Cl quinolines) to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.